5-Chloro-7-(3-fluorophenyl)quinolin-8-ol
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Overview
Description
5-Chloro-7-(3-fluorophenyl)quinolin-8-ol is a quinoline derivative with the molecular formula C15H9ClFNO. This compound is part of a broader class of quinoline derivatives known for their diverse applications in medicinal and industrial chemistry. Quinoline derivatives are notable for their biological activities, including antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a base . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(3-fluorophenyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines .
Scientific Research Applications
5-Chloro-7-(3-fluorophenyl)quinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-7-(3-fluorophenyl)quinolin-8-ol involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound can chelate metal ions, disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5,7-Dichloro-8-quinolinol: Used as an antifungal agent.
5-Chloro-7-iodo-8-quinolinol: Exhibits antibacterial and antifungal activities.
Uniqueness
5-Chloro-7-(3-fluorophenyl)quinolin-8-ol is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and specificity compared to other quinoline derivatives .
Properties
CAS No. |
648896-50-8 |
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Molecular Formula |
C15H9ClFNO |
Molecular Weight |
273.69 g/mol |
IUPAC Name |
5-chloro-7-(3-fluorophenyl)quinolin-8-ol |
InChI |
InChI=1S/C15H9ClFNO/c16-13-8-12(9-3-1-4-10(17)7-9)15(19)14-11(13)5-2-6-18-14/h1-8,19H |
InChI Key |
PODAREXRYCRCMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
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